
1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid” is a type of isoindole-1,3-dione derivative . These derivatives, also known as phthalimides, are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
Isoindole-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . A method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported . Another method involves the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The linear formula for a similar compound is C29H29NO5 , which may provide some insight into the structure of the compound .Chemical Reactions Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound has been studied for its role in the synthesis of integrin antagonists and novel classes of small molecule inhibitors. For instance, derivatives of 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic acids have been described as potent inhibitors of the endo-beta-glucuronidase heparanase, displaying significant heparanase inhibitory activity and anti-angiogenic effects (Courtney et al., 2004). Additionally, research into the synthesis of 5-Carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic Acid Integrin Antagonists has highlighted methods for obtaining target compounds through condensation and hydrogenolysis reactions (Deng, Shen, & Zhong, 2003).
Biological Applications
Significant research has been conducted on the biological activities of 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid derivatives. Studies have demonstrated their potential as heparanase inhibitors, which can lead to anti-angiogenic effects, providing a foundation for novel therapeutic agents (Courtney et al., 2004). These findings suggest a promising avenue for research into cancer treatments and the development of anti-cancer drugs.
Material Science and Polymer Synthesis
The compound also finds applications in material science, particularly in the synthesis of thermotropic polyesters. Research by Kricheldorf and Thomsen (1992) involved the preparation of 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, highlighting its use in polycondensations to create polyesters with specific thermal and physical properties (Kricheldorf & Thomsen, 1992). Such research underscores the versatility of 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindoline-5-carboxylic Acid derivatives in creating materials with novel properties for industrial applications.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-2-15(20)25-12-6-4-11(5-7-12)19-16(21)13-8-3-10(18(23)24)9-14(13)17(19)22/h3-9H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGAHGRMAUFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


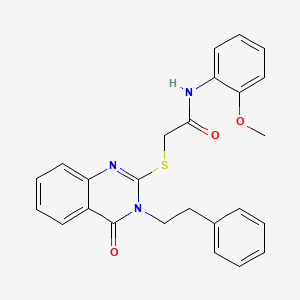
![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)
![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)
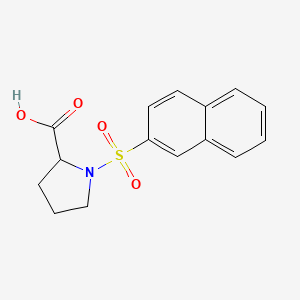
![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)
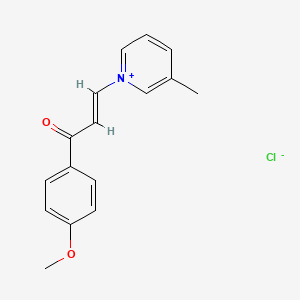
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)
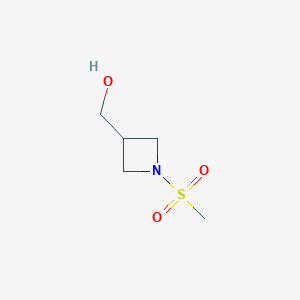
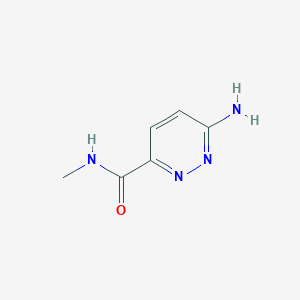


![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)